In Vivo Antileishmanial Efficacy: Single-Dose Local Treatment Superiority Over Reference Drug Glucantime®
In a BALB/c mouse model of cutaneous leishmaniasis, 4-hydroxy-1-tetralone (isolated from Ampelocera edentula) administered as a single 50 mg/kg treatment proximal to the infection site 14 days post-infection with Leishmania amazonensis produced superior therapeutic efficacy compared to the standard-of-care reference drug Glucantime® (meglumine antimoniate) administered at 112 mg/kg . This represents a direct head-to-head comparison where the target compound achieved greater disease control at less than half the dose (mg/kg basis) of the reference antimonial drug.
| Evidence Dimension | In vivo antileishmanial efficacy (lesion development reduction) |
|---|---|
| Target Compound Data | 50 mg/kg single treatment (proximal to infection site) |
| Comparator Or Baseline | Glucantime® (meglumine antimoniate) at 112 mg/kg |
| Quantified Difference | 4-Hydroxy-1-tetralone was more effective than Glucantime at 55.6% lower dose (50 vs 112 mg/kg) |
| Conditions | BALB/c mice infected with L. amazonensis (PH8 strain); single treatment 14 days post-infection; lesion development as evaluation criterion |
Why This Matters
This in vivo head-to-head superiority data, albeit in a single study, provides a quantitative efficacy benchmark that differentiates 4-hydroxy-1-tetralone from both the clinically used reference drug and from structurally related tetralones lacking this ethnopharmacologically validated antiparasitic activity.
